3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxy carbonyl (Fmoc) group
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group plays a crucial role in its biological activity, potentially binding to enzymes or receptors to modulate their function.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc group but differ in their core structures.
Oxane derivatives: Other oxane-based compounds with different substituents and functional groups.
Uniqueness: 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid is unique due to its specific combination of the fluoren-9-ylmethoxy carbonyl group and the oxane ring, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)22(10-5-11-27-14-22)13-23-21(26)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSOULNRQHBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138272-13-4 |
Source
|
Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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